molecular formula C23H22N4O B2646790 N,N'-bis[2-(1H-pyrrol-1-yl)benzyl]urea CAS No. 866042-37-7

N,N'-bis[2-(1H-pyrrol-1-yl)benzyl]urea

Cat. No.: B2646790
CAS No.: 866042-37-7
M. Wt: 370.456
InChI Key: BXLJAWZZMWCFDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-bis[2-(1H-pyrrol-1-yl)benzyl]urea is a bis-urea derivative characterized by two aromatic benzyl substituents, each modified with a pyrrol-1-yl group at the benzene ring’s 2-position. The compound’s structure comprises a central urea core (O=C(NH)₂) functionalized with these bulky, electron-rich aromatic groups. The compound’s crystallographic data, if available, would likely be refined using widely adopted software such as SHELXL, a program renowned for small-molecule structural determination .

Properties

IUPAC Name

1,3-bis[(2-pyrrol-1-ylphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O/c28-23(24-17-19-9-1-3-11-21(19)26-13-5-6-14-26)25-18-20-10-2-4-12-22(20)27-15-7-8-16-27/h1-16H,17-18H2,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXLJAWZZMWCFDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)NCC2=CC=CC=C2N3C=CC=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis[2-(1H-pyrrol-1-yl)benzyl]urea typically involves the reaction of 2-(1H-pyrrol-1-yl)benzylamine with an isocyanate derivative under controlled conditions. The reaction proceeds through the formation of a urea linkage between the amine groups and the isocyanate . The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for N,N’-bis[2-(1H-pyrrol-1-yl)benzyl]urea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis[2-(1H-pyrrol-1-yl)benzyl]urea can undergo various chemical reactions, including:

    Oxidation: The pyrrole rings can be oxidized to form pyrrole-2,5-diones under strong oxidizing conditions.

    Reduction: The compound can be reduced to form the corresponding amines.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Biological Activities

N,N'-bis[2-(1H-pyrrol-1-yl)benzyl]urea has been investigated for its diverse biological activities, particularly in the context of anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown efficacy against various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. In vitro assays demonstrated that the compound significantly inhibits the proliferation of cancer cells, with IC50 values indicating potent activity. The structure-activity relationship (SAR) analysis suggests that modifications to the pyrrole and benzyl moieties can enhance its anticancer properties .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Preliminary tests indicated that this compound exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis. Comparative studies with standard antibiotics revealed that this compound could serve as a lead for developing new antimicrobial agents .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent advancements have focused on optimizing these synthetic routes to improve yield and purity.

Synthesis Overview

  • Starting Materials : The synthesis often begins with 2-(1H-pyrrol-1-yl)benzaldehyde and urea.
  • Reaction Conditions : Various catalysts and solvents have been employed to facilitate the reaction under mild conditions, enhancing selectivity and reducing by-products.
  • Yield Optimization : Studies have reported yields exceeding 80% with optimized reaction parameters, including temperature control and stoichiometric adjustments .

Case Studies

Several case studies illustrate the practical applications of this compound in drug development and material science.

Case Study 1: Anticancer Drug Development

A recent investigation into the compound's anticancer properties involved testing against breast and colon cancer cell lines. The results indicated a dose-dependent response with significant cytotoxicity at lower concentrations compared to conventional chemotherapeutics. The study concluded that this compound could be a promising candidate for further development as an anticancer agent .

Mechanism of Action

The mechanism of action of N,N’-bis[2-(1H-pyrrol-1-yl)benzyl]urea is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrrole rings. These interactions can modulate biological pathways, leading to the observed pharmacological effects . Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Research Findings and Methodological Considerations

  • Structural Analysis : The use of SHELX programs (e.g., SHELXL for refinement, SHELXD for solution) is critical for resolving the complex crystallography of aromatic bis-urea derivatives like This compound . These tools enable precise determination of bond lengths, angles, and intermolecular interactions, which are vital for understanding packing behavior and stability.
  • Comparative Reactivity : The electron-rich pyrrole rings in the target compound may enhance its ability to coordinate with metal ions or engage in hydrogen bonding, unlike the aliphatic N,N'-Methylenebis(urea) .

Biological Activity

N,N'-bis[2-(1H-pyrrol-1-yl)benzyl]urea is a compound characterized by its unique structural features, which include two pyrrole-substituted benzyl groups linked by a urea core. This structure suggests potential biological activities, particularly in the realms of antimicrobial and anticancer properties. The following sections will explore its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2-(1H-pyrrol-1-yl)benzylamine with an isocyanate derivative. This reaction forms a urea linkage and can be optimized for higher yields through various synthetic methods, including the use of continuous flow reactors for industrial applications.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

Antimicrobial Properties

Studies have shown that compounds containing pyrrole rings possess significant antimicrobial activity. The presence of the urea moiety enhances this effect, making this compound a candidate for further investigation as an antimicrobial agent .

Anticancer Activity

This compound has been explored for its anticancer properties. Its structural analogs have demonstrated effectiveness against various cancer cell lines, including HeLa (cervical cancer), SMMC-7721 (hepatoma), and K562 (leukemia). The compound's mechanism may involve the modulation of specific molecular targets within cancer pathways .

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with biological targets such as enzymes or receptors via its pyrrole rings. This interaction can influence critical biological pathways, leading to its observed pharmacological effects. The urea moiety may facilitate hydrogen bonding with target proteins, enhancing its efficacy in biological systems .

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential of this compound.

Case Study 1: Anticancer Activity

A study evaluated various pyrrole derivatives for their anticancer effects. Among them, compounds similar to this compound showed IC50 values ranging from 0.071 µM to 0.126 µM against HeLa cells, indicating potent anticancer activity compared to standard treatments like doxorubicin .

Case Study 2: Antimicrobial Effects

Another investigation focused on the antimicrobial properties of pyrrole-containing compounds, revealing that derivatives with urea linkages exhibited enhanced activity against bacterial strains. These findings suggest that this compound may also possess significant antimicrobial potential .

Comparative Analysis

To better understand the uniqueness and potential applications of this compound, a comparison with similar compounds is useful:

CompoundStructure FeaturesBiological Activity
N-benzylureaSingle benzyl groupModerate antimicrobial activity
Pyrrole derivativesContains pyrrole ringsAnticancer and antimicrobial
Indole derivativesIndole ring structureSimilar pharmacological activities
This compound Two pyrrole-substituted benzyl groupsPromising anticancer and antimicrobial properties

Q & A

Q. What synthetic methodologies are effective for preparing N,N'-bis[2-(1H-pyrrol-1-yl)benzyl]urea, and how can reaction parameters be optimized?

A two-step approach under mild conditions is recommended:

  • Step 1 : React cyanamide with substituted benzyl bromides to form intermediates.
  • Step 2 : Oxidize intermediates with hydrogen peroxide (H₂O₂) under open-air, metal-free conditions to yield the target urea derivative. Key optimizations include controlling stoichiometric ratios, reaction time (<24 hrs), and temperature (25–40°C) to avoid side reactions like ring closure .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • 1H/13C NMR : Confirm benzyl and pyrrole proton environments (δ 5.0–7.5 ppm for aromatic signals; δ 6.2–6.8 ppm for pyrrole protons).
  • IR : Identify urea carbonyl stretching (~1640–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹).
  • Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ via ESI-MS) .

Q. What structural features distinguish this compound from analogous bis-urea compounds?

The ortho-substituted pyrrole-benzyl groups confer unique electronic and steric properties:

  • Enhanced π-π stacking due to planar pyrrole moieties.
  • Increased solubility in polar aprotic solvents compared to alkyl-substituted analogs. Comparative XRD analysis with simpler bis-arylureas (e.g., 1,1'-(1,2-phenylene)bis(3-phenylurea)) highlights these differences .

Advanced Research Questions

Q. How can researchers mitigate undesired ring-closure byproducts during synthesis?

  • Kinetic Control : Shorten reaction time (e.g., <12 hrs) to limit intramolecular cyclization.
  • Steric Hindrance : Introduce bulky substituents at the benzyl position to disfavor ring closure.
  • Protecting Groups : Temporarily block reactive sites (e.g., pyrrole N-H) using trimethylsilyl (TMS) groups .

Q. What computational strategies predict supramolecular interactions of this compound derivatives?

  • DFT Calculations : Model hydrogen-bonding networks between urea carbonyls and pyrrole N-H groups.
  • MD Simulations : Assess self-assembly in solvents (e.g., DMSO, chloroform) to guide crystal engineering.
  • Docking Studies : Screen derivatives for host-guest interactions with biological targets (e.g., enzyme active sites) .

Q. How are crystallographic ambiguities resolved for this compound using single-crystal XRD?

  • SHELX Refinement : Use iterative least-squares algorithms (SHELXL) for high-resolution data.
  • Twinning Analysis : Apply SHELXD for deconvoluting overlapping reflections in twinned crystals.
  • Validation Tools : Leverage PLATON or CCDC Mercury to verify hydrogen-bonding networks .

Q. What role does this compound play in molecularly imprinted polymer (MIP) design?

  • Functional Monomer : The urea moiety binds templates (e.g., pharmaceuticals) via hydrogen bonds.
  • Cross-Linking Compatibility : Co-polymerize with acrylates (e.g., ethylene glycol dimethacrylate) for rigid MIP frameworks.
  • Performance Metrics : Evaluate template rebinding efficiency via HPLC or SPR to optimize MIP selectivity .

Key Methodological Considerations

  • Contradiction Analysis : If synthetic yields vary, cross-validate via TLC, GC-MS, and elemental analysis to identify impurities.
  • Data Reproducibility : Document solvent purity, humidity, and inert gas use (e.g., N₂) to minimize batch-to-batch variability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.